molecular formula C12H13NO B3005878 1-(2-methyl-1H-indol-3-yl)propan-1-one CAS No. 85111-06-4

1-(2-methyl-1H-indol-3-yl)propan-1-one

Cat. No.: B3005878
CAS No.: 85111-06-4
M. Wt: 187.242
InChI Key: WLQTXDOOTSNIRO-UHFFFAOYSA-N
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Description

1-(2-methyl-1H-indol-3-yl)propan-1-one is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound, in particular, features an indole moiety with a propanone group attached to the 3-position of the indole ring. Indole derivatives are known for their diverse biological activities and applications in medicinal chemistry .

Scientific Research Applications

1-(2-methyl-1H-indol-3-yl)propan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methyl-1H-indol-3-yl)propan-1-one typically involves the reaction of 2-methylindole with propanone under specific conditions. One common method includes the use of a catalyst such as p-toluenesulfonic acid in toluene, which facilitates the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2-methyl-1H-indol-3-yl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 1-(1H-indol-3-yl)ethanone
  • 1-(1H-indol-3-yl)propan-2-one
  • 1-(1H-indol-3-yl)butan-1-one

Uniqueness

1-(2-methyl-1H-indol-3-yl)propan-1-one is unique due to the presence of the 2-methyl group on the indole ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications .

Properties

IUPAC Name

1-(2-methyl-1H-indol-3-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-3-11(14)12-8(2)13-10-7-5-4-6-9(10)12/h4-7,13H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLQTXDOOTSNIRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(NC2=CC=CC=C21)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85111-06-4
Record name 2-METHYL-3-PROPIONYLINDOLE
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